2-Penten-1-ol, 3,4-dimethyl-, (E)-
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Overview
Description
2-Penten-1-ol, 3,4-dimethyl-, (E)- is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms, and two methyl groups attached to the third and fourth carbon atoms. The (E)- designation indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Penten-1-ol, 3,4-dimethyl-, (E)- can be synthesized through various methods. One common approach involves the condensation reaction of ethynyl hydroxyacetone with methanol . Another method includes the reaction between hexadiynol and dimethyl sulfoxide . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Penten-1-ol, 3,4-dimethyl-, (E)- often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as the laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Penten-1-ol, 3,4-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-Penten-1-ol, 3,4-dimethyl-, (E)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Penten-1-ol, 3,4-dimethyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of new chemical bonds. Its double bond and hydroxyl group allow it to engage in diverse chemical transformations, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Pentyn-3-ol, 3,4-dimethyl-: Another unsaturated alcohol with a triple bond instead of a double bond.
2-Pentene, 4,4-dimethyl-, (E)-: A similar compound with a double bond but lacking the hydroxyl group.
Uniqueness
2-Penten-1-ol, 3,4-dimethyl-, (E)- is unique due to its specific geometric configuration and the presence of both a double bond and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
38972-74-6 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h4,6,8H,5H2,1-3H3 |
InChI Key |
UFZFIJQVBUIVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CCO)C |
Origin of Product |
United States |
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